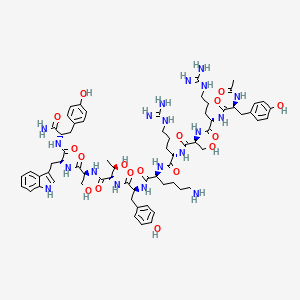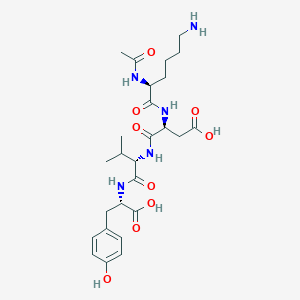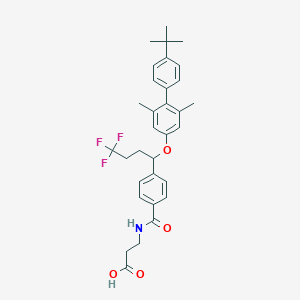
Adomeglivant, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)- Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist. LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. Blockade of glucagon signalling in patients with type 2 diabetes is well tolerated and results in substantial reduction of fasting and postprandial glucose with minimal hypoglycaemia, but with reversible increases in aminotransferases. Inhibition of glucagon signalling by LY2409021 is a promising potential treatment for patients with type 2 diabetes and should be evaluated in longer clinical trials to better evaluate benefits and risks.
Wissenschaftliche Forschungsanwendungen
Adjuvants in Vaccine Development
Adjuvants are essential in enhancing the immune response to vaccines. They play a crucial role in vaccine development, especially in improving immunogenicity. Adjuvants such as Alum, MF59, AS03, and AF03 are commonly used in licensed human vaccines, including influenza vaccines. These adjuvants have shown effectiveness in boosting immune responses and are particularly beneficial for vaccines administered during pandemics or for patients with impaired immune responses, like infants and the elderly (Tregoning, Russell, & Kinnear, 2018).
Adjuvant Therapy in Cancer Treatment
Adjuvant therapy is a significant aspect of cancer treatment. In the context of endometrial cancer, for instance, adjuvant therapies like external beam pelvic radiotherapy, vaginal brachytherapy, chemotherapy, and combined chemotherapy and radiotherapy have been extensively studied. The choice of adjuvant treatment is typically based on the presence of clinico-pathological risk factors, with molecular studies increasingly influencing treatment approaches (van den Heerik et al., 2020).
Role of Adjuvants in Immunological Research
Adjuvants have a pivotal role in immunological research, particularly in antibody formation in experimental animals. They help in investigating the immune response mechanisms and are crucial in developing new immunization strategies for human health. The exploration of adjuvants like liposomes has led to significant advances in immunological adjuvants for safe use in human immunization programs (Allison & Gregoriadis, 1974).
Influence of Adjuvants on Autoimmune Diseases
The development of vaccine adjuvants has also contributed to the understanding of autoimmune diseases. Studies have explored how vaccine adjuvants, especially those based on aluminum compounds, might trigger autoimmune responses. This research is critical in understanding the balance between vaccine efficacy and potential adverse effects (Pellegrino, Clementi, & Radice, 2015).
Adjuvants in Pharmacology and Toxicology
Adjuvants have significantly aided research in experimental pharmacology and toxicology. The adjuvant disease in rats, for example, has been instrumental in exploring drugs to control arthritis and other chronic inflammatory disorders. This research has also provided insights into how chronic diseases can affect drug efficacy and toxicity, which is crucial for clinical therapeutics (Whitehouse, 2007).
Eigenschaften
CAS-Nummer |
872260-47-4 |
|---|---|
Molekularformel |
C32H36F3NO4 |
Molekulargewicht |
555.64 |
IUPAC-Name |
3-[[4-[1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38) |
InChI-Schlüssel |
FASLTMSUPQDLIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+/-)- Adomeglivant ; Adomeglivant, (+/-)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



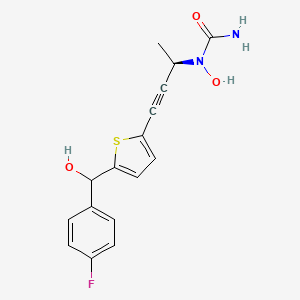
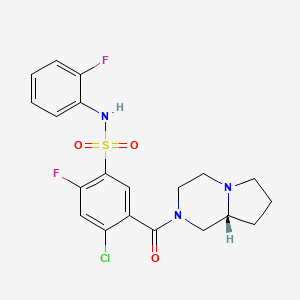
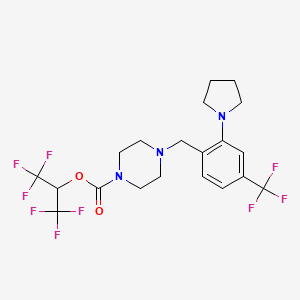
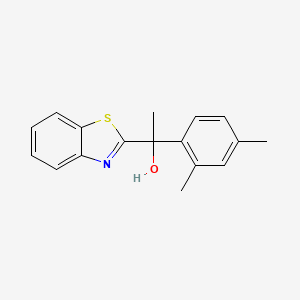
![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)
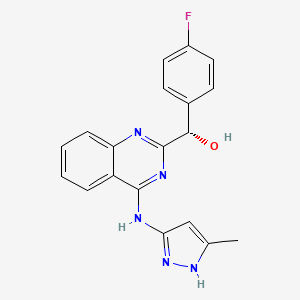
![4-[[2-[(4-Chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid](/img/structure/B605119.png)
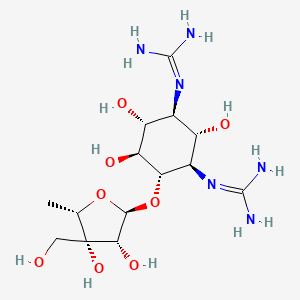
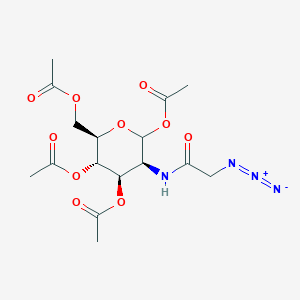
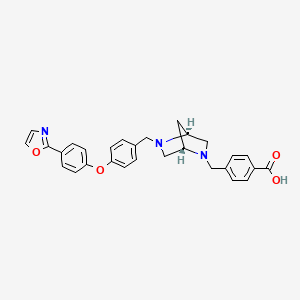
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)

